molecular formula C21H20N8O5S B2823465 3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941887-83-8

3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

カタログ番号: B2823465
CAS番号: 941887-83-8
分子量: 496.5
InChIキー: FDKUFXYVWJTJKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C21H20N8O5S and its molecular weight is 496.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a novel synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure

The compound belongs to a class of piperazine derivatives integrated with a triazole-pyrimidine scaffold. The presence of the methoxy and nitrophenyl groups is significant for its biological properties.

The biological activity of this compound primarily involves the inhibition of specific protein-protein interactions and modulation of cell signaling pathways associated with cancer progression. Notably, it has been identified as an inhibitor of the S100A2–p53 interaction, which plays a crucial role in tumor suppression.

Efficacy in Cancer Models

Recent studies have evaluated the compound's efficacy against a variety of human cancer cell lines using the MTT assay to assess cell viability. The results are summarized in the following table:

Cell LineGI50 (µM)Growth Inhibition (%) at 25 µM
MCF10A (Normal)>5012
U87 (Glioblastoma)>5010
MiaPaCa2 (Pancreatic)>508
BxPC-3 (Pancreatic)3496
AsPC-1 (Pancreatic)3477
Capan-2 (Pancreatic)2391
PANC-1 (Pancreatic)5070

Key Findings:

  • The compound exhibited significant growth inhibition in pancreatic cancer cell lines BxPC-3 and AsPC-1, with percentages reaching up to 96% at a concentration of 25 µM .
  • No notable activity was observed against U87 glioblastoma and MiaPaCa2 pancreatic cancer cell lines, indicating a selective efficacy profile .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the phenylacetamide moiety significantly influenced cytotoxicity. For instance:

  • Substituting the methoxy group with larger or more electronegative groups enhanced activity.
  • Compounds from Library 2 that included bulky groups showed improved potency compared to simpler analogs .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects on multiple cancer cell lines, highlighting its potential as a therapeutic agent for pancreatic cancer due to its selective growth inhibition .
  • In Silico Modeling : Computational studies suggested that the compound effectively binds to target proteins involved in tumorigenesis, reinforcing its role as a promising lead in drug development .
  • Toxicity Assessments : Preliminary toxicity evaluations indicated that the compound exhibits a favorable safety profile at therapeutic doses, warranting further investigation into its clinical applicability .

特性

IUPAC Name

3-(3-methoxyphenyl)-7-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O5S/c1-34-17-4-2-3-16(13-17)28-21-19(24-25-28)20(22-14-23-21)26-9-11-27(12-10-26)35(32,33)18-7-5-15(6-8-18)29(30)31/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKUFXYVWJTJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。